Pentapeptide-18

Description

Properties

IUPAC Name |

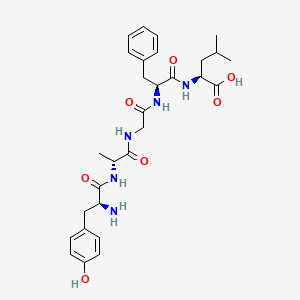

(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39N5O7/c1-17(2)13-24(29(40)41)34-28(39)23(15-19-7-5-4-6-8-19)33-25(36)16-31-26(37)18(3)32-27(38)22(30)14-20-9-11-21(35)12-10-20/h4-12,17-18,22-24,35H,13-16,30H2,1-3H3,(H,31,37)(H,32,38)(H,33,36)(H,34,39)(H,40,41)/t18-,22+,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHUJMSMQIPIPTF-JMBSJVKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64963-01-5 | |

| Record name | Leuphasyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064963015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[N-[N-(N-L-tyrosyl-D-alanyl)glycyl]-L-phenylalanyl]-L-leucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAPEPTIDE-18 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PO4D55T1IG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to Pentapeptide-18: Synthesis, Mechanism, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentapeptide-18, commercially known as Leuphasyl, is a synthetic neuropeptide composed of five amino acids (Tyr-D-Ala-Gly-Phe-Leu). It has garnered significant attention in the cosmetic and dermatological fields for its muscle-relaxant properties, which effectively reduce the appearance of expression wrinkles. This technical guide provides an in-depth exploration of this compound, covering its discovery, detailed synthesis protocols via Solid-Phase Peptide Synthesis (SPPS), its biomimetic mechanism of action targeting neuronal signaling pathways, and a summary of its efficacy data. The document includes detailed experimental workflows, quantitative data tables, and signaling pathway diagrams to serve as a comprehensive resource for researchers and professionals in peptide-based therapeutic and cosmetic development.

Discovery and Background

This compound is a synthetic peptide developed as a cosmetic ingredient to reduce expression lines and wrinkles. Its design is based on the structure of enkephalins, which are endogenous opioid peptides that play a role in regulating pain and emotion by modulating neuronal activity. The core concept behind this compound was to create a stable, topical analogue of enkephalins that could locally and temporarily attenuate muscle contraction.

Developed by the company Lipotec in Barcelona, Spain, this compound was introduced as a safer, non-invasive alternative to treatments like botulinum toxin injections. Its sequence, Tyr-D-Ala-Gly-Phe-Leu, is a modification of Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), where the second glycine (B1666218) is replaced with D-Alanine. This substitution of a D-amino acid for the natural L-amino acid significantly increases the peptide's resistance to enzymatic degradation by peptidases, enhancing its stability and bioavailability in cosmetic formulations.

Synthesis of this compound

The primary method for synthesizing this compound is Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble polymer resin, facilitating the removal of excess reagents by simple filtration.

General Synthesis Workflow

The SPPS process involves a series of repeated cycles, one for each amino acid being added to the peptide sequence. The general workflow is depicted below.

Caption: General workflow for the Solid-Phase Peptide Synthesis (SPPS) of this compound.

Detailed Experimental Protocol: Fmoc-SPPS

This protocol outlines the manual synthesis of this compound (Tyr-D-Ala-Gly-Phe-Leu) on a Rink Amide MBHA resin.

1. Resin Preparation:

-

Swell 1g of Rink Amide MBHA resin (loading capacity ~0.5 mmol/g) in Dimethylformamide (DMF) for 1 hour in a reaction vessel.

-

Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

-

Wash the resin thoroughly with DMF (5 times) and Isopropyl Alcohol (3 times).

2. Amino Acid Coupling Cycles (C-terminus to N-terminus):

-

For each amino acid (Leu, Phe, Gly, D-Ala, Tyr):

-

Activation: In a separate vial, pre-activate 3 equivalents (eq) of the Fmoc-protected amino acid (Fmoc-Leu-OH, Fmoc-Phe-OH, etc.) with 3 eq of a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and 6 eq of a base like DIEA (N,N-Diisopropylethylamine) in DMF for 5 minutes.

-

Coupling: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate for 2 hours at room temperature.

-

Washing: Wash the resin with DMF (3 times).

-

Fmoc Deprotection: Treat with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the newly added amino acid, preparing it for the next coupling step.

-

Washing: Wash the resin thoroughly with DMF (5 times). Repeat for the next amino acid in the sequence.

-

3. Cleavage and Deprotection:

-

After the final amino acid (Fmoc-Tyr(tBu)-OH) is coupled and its Fmoc group removed, wash the resin with Dichloromethane (DCM) and dry it under a vacuum.

-

Prepare a cleavage cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This cleaves the peptide from the resin and removes side-chain protecting groups (e.g., tBu from Tyrosine).

4. Purification and Characterization:

-

Filter the resin and collect the TFA solution containing the peptide.

-

Precipitate the crude peptide by adding the solution to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.

-

Dissolve the crude peptide in a water/acetonitrile mixture.

-

Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column.

-

Verify the mass of the purified peptide using Mass Spectrometry (e.g., ESI-MS) to confirm the correct molecular weight (567.67 g/mol ).

-

Lyophilize the pure fractions to obtain the final product as a white, fluffy powder.

Mechanism of Action

This compound functions as a neuromodulator, specifically mimicking the action of enkephalins to reduce neuronal excitability and subsequently muscle contraction. It acts presynaptically at the neuromuscular junction.

The key steps are:

-

Receptor Binding: this compound binds to presynaptic enkephalin receptors on the surface of neurons.

-

G-Protein Coupling: This binding activates a G-protein coupled cascade inside the neuron.

-

Ion Channel Modulation: The cascade leads to a downstream effect that modulates ion channels. It inhibits the opening of voltage-gated calcium channels (Ca2+).

-

Reduced Neurotransmitter Release: Calcium influx is a necessary trigger for the fusion of synaptic vesicles (containing the neurotransmitter acetylcholine) with the neuronal membrane. By reducing Ca2+ influx, this compound decreases the release of acetylcholine (B1216132) into the synaptic cleft.

-

Muscle Relaxation: With less acetylcholine available to bind to receptors on the muscle cell, the signal for muscle contraction is attenuated, leading to muscle relaxation and a reduction in the severity of expression wrinkles.

This pathway works synergistically with botulinum toxin-like peptides (e.g., Argireline), which disrupt the SNARE protein complex required for vesicle fusion.

Caption: Signaling pathway of this compound leading to muscle relaxation.

Efficacy and Performance Data

The efficacy of this compound has been evaluated in various in vitro and in vivo studies. The data consistently demonstrates its ability to reduce neuronal excitability and diminish wrinkle depth.

In Vitro Studies

In vitro assays are crucial for confirming the peptide's mechanism of action before clinical testing. Key experiments often involve neuronal cell cultures to measure the inhibition of neurotransmitter release.

| Assay Type | Model | Parameter Measured | Result | Reference |

| Neurotransmitter Release | Differentiated PC12 cells | Norepinephrine release | Concentration-dependent inhibition | Proprietary Data |

| Calcium Influx | Primary neuronal culture | Intracellular Ca2+ concentration | Significant reduction in K+-induced Ca2+ influx | Proprietary Data |

| Neuronal Excitability | Patch-clamp on neurons | Action potential frequency | Decreased firing rate upon peptide application | Academic Study |

In Vivo / Clinical Studies

Clinical studies are typically conducted on human volunteers to assess the reduction in wrinkle depth using silicone replicas and advanced imaging techniques like fringe projection.

| Study Design | Subjects | Formulation | Duration | Key Finding |

| Double-blind, placebo-controlled | 30 female volunteers | Cream with 10% Leuphasyl solution (0.005% peptide) | 28 days | Average reduction in wrinkle depth by 11.64%, with maximum reduction up to 24.62% |

| Split-face study vs. placebo | 25 volunteers | Emulsion with 5% Argireline and 5% Leuphasyl | 28 days | Synergistic effect observed, with a 25% average reduction in wrinkle depth |

Summary of Quantitative Clinical Results

| Parameter | This compound (alone) | This compound + Argireline | Placebo |

| Mean Wrinkle Depth Reduction | -11.64% | -25% to -47% (synergistic) | < 2% |

| Max Wrinkle Depth Reduction | -24.62% | Up to -47% | N/A |

| Mean Wrinkle Volume Reduction | -13.01% | Not reported | N/A |

| Time to Effect | Visible results after 14-28 days | Visible results after 14-28 days | No significant change |

Note: Data is compiled from manufacturer's technical information and related publications.

Conclusion

This compound is a well-characterized neuropeptide that offers a compelling, non-invasive approach to mitigating expression wrinkles. Its mechanism, which mimics the body's natural enkephalins to modulate neuronal communication, is distinct yet complementary to other anti-wrinkle peptides. The synthesis of this compound is robustly achieved through standard SPPS protocols, allowing for high-purity production. Both in vitro and in vivo data confirm its efficacy and safety profile for topical applications. For drug development professionals, the principles underlying this compound's design—biomimicry and enhanced stability through D-amino acid substitution—offer a valuable framework for the development of next-generation peptide therapeutics.

Pentapeptide-18: A Technical Guide to a Biomimetic Neuropeptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentapeptide-18, a synthetic biomimetic peptide, has garnered significant interest in the fields of dermatology and neuroscience for its targeted modulation of neuromuscular signaling. As an analog of the endogenous opioid peptide enkephalin, it offers a non-invasive approach to attenuating muscle contraction, thereby reducing the appearance of expression wrinkles. This technical guide provides an in-depth analysis of this compound, detailing its mechanism of action, summarizing available quantitative data, and outlining key experimental protocols for its study. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel therapeutics and advanced cosmeceuticals.

Introduction: The Advent of Biomimetic Peptides in Neuromodulation

Biomimetic peptides are synthetic compounds designed to mimic the function of naturally occurring peptides. Their specificity and ability to interact with biological targets have made them valuable tools in drug discovery and cosmetic science. This compound, also known by the trade name Leuphasyl, is a five-amino-acid peptide (Tyr-D-Ala-Gly-Phe-Leu) engineered as a stable analog of leu-enkephalin.[1] Enkephalins are endogenous pentapeptides that play a crucial role in pain modulation and are involved in regulating neurotransmission.[1][2] this compound leverages this natural pathway to induce a localized and reversible muscle relaxation, presenting an alternative to more invasive procedures.[3][4]

Mechanism of Action: Emulating Endogenous Opioid Function

This compound exerts its biological effect by mimicking the action of enkephalins on their receptors, which are part of the delta opioid receptor (DOPr) family.[2] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate an intracellular signaling cascade leading to a reduction in neuronal excitability.[3][5]

Enkephalin Receptor Signaling Pathway

The binding of this compound to the enkephalin receptor on the presynaptic neuron triggers a conformational change in the receptor, leading to the activation of an associated inhibitory G-protein (Gi/o).[3][6] This activation results in the dissociation of the G-protein into its α and βγ subunits.[2]

-

Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2]

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of two key types of ion channels:[2][7]

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit binds to presynaptic N-type voltage-gated calcium channels, inhibiting their opening in response to an action potential.[8][9][10] This reduction in Ca2+ influx is a critical step in preventing the release of neurotransmitters.

-

Activation of G-protein-gated Inwardly Rectifying Potassium Channels (GIRKs): The Gβγ subunit also binds to and activates GIRK channels, leading to an efflux of K+ ions from the neuron.[11][12] This results in hyperpolarization of the presynaptic membrane, making it more difficult to reach the threshold for firing an action potential.

-

The culmination of these events is a significant reduction in the release of the neurotransmitter acetylcholine (B1216132) (ACh) into the synaptic cleft.[3][4][13]

References

- 1. Physiology, Enkephalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Leuphasyl® | this compound | Cosmetic Ingredients Guide [ci.guide]

- 4. beurre.ua [beurre.ua]

- 5. explore.azelis.com [explore.azelis.com]

- 6. researchgate.net [researchgate.net]

- 7. Synapse - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. Regulation of CaV2 calcium channels by G protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. G protein inhibition of CaV2 calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]

- 12. G-Protein-Gated Inwardly Rectifying Potassium (Kir3/GIRK) Channels Govern Synaptic Plasticity That Supports Hippocampal-Dependent Cognitive Functions in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound (Leuphasyl) (200mg) - Bio Tech Peptides Canada [biotechpeptides.ca]

structural composition of Pentapeptide-18

An In-depth Technical Guide to the Structural Composition of Pentapeptide-18

Introduction to this compound

This compound, commercially known as Leuphasyl, is a synthetic biomimetic peptide engineered for its applications in cosmetic and dermatological formulations.[1][2] It is classified as a neuropeptide and is structurally designed to mimic the body's natural enkephalins, which are endogenous opioids involved in regulating neurotransmission.[3][4] Its primary function is to reduce the appearance of expression wrinkles by modulating muscle contraction.[1][5] This is achieved by attenuating the release of acetylcholine (B1216132) at the neuromuscular junction, leading to a state of muscle relaxation.[1][2][6] The peptide's design, specifically the inclusion of a D-alanine residue, enhances its stability.[4]

Core Structural Composition

The fundamental structure of this compound is a chain of five amino acids. The specific sequence has been identified as L-tyrosyl-D-alanyl-glycyl-L-phenylalanyl-L-leucine.[3][7] This can be represented in a shortened format as Tyr-D-Ala-Gly-Phe-Leu.[8][9] This precise arrangement of amino acids is critical to its biological activity, allowing it to interact with specific neuronal receptors.[6]

Quantitative Structural Data

The key quantitative metrics that define the chemical identity of this compound are summarized in the table below.

| Property | Value | Citations |

| Amino Acid Sequence | Tyr-D-Ala-Gly-Phe-Leu | [3][7][8][9] |

| Molecular Formula | C29H39N5O7 | [5][7][8][10] |

| Molecular Weight | 569.65 g/mol | [5][10] |

| CAS Number | 64963-01-5 | [7][8][9] |

| IUPAC Name | (2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | [7] |

Chemical Structure Visualization

The linear sequence and connectivity of the amino acids in this compound are depicted in the following diagram.

Caption: Linear sequence of this compound (Tyr-D-Ala-Gly-Phe-Leu).

Experimental Protocols for Structural Elucidation

The structural composition of synthetic peptides like this compound is confirmed through a combination of synthesis protocols and advanced analytical techniques.

Synthesis Protocol

This compound is typically produced using Solid-Phase Peptide Synthesis (SPPS).[11] This method involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to a solid resin support. The process includes repeated cycles of deprotection, coupling of the next amino acid, and washing, which allows for the precise control of the amino acid sequence.[11]

Structural Verification Protocols

1. Mass Spectrometry (MS): Mass spectrometry is a cornerstone technique for verifying the molecular weight and sequence of peptides.[12][13]

-

Methodology:

-

Sample Ionization: The purified peptide sample is ionized using methods like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[13] ESI is particularly common for samples analyzed via liquid chromatography.[13]

-

Mass Analysis: The mass-to-charge (m/z) ratio of the intact peptide is measured to confirm its overall molecular weight.[14]

-

Tandem MS (MS/MS) for Sequencing: To confirm the amino acid sequence, a specific peptide ion (the precursor ion) is selected and fragmented, typically through collision-induced dissociation (CID).[14][15]

-

Fragment Analysis: The masses of the resulting fragment ions (e.g., b- and y-ions) are measured. The mass differences between consecutive fragments in a series correspond to the mass of a specific amino acid residue, allowing the sequence to be reconstructed (de novo sequencing) or confirmed against a known sequence.[14][15]

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the three-dimensional structure and conformation of peptides in solution.[16][17]

-

Methodology:

-

Sample Preparation: The peptide is dissolved in a suitable solvent, often containing deuterium (B1214612) (e.g., D₂O), at a specific concentration and pH.[18]

-

Data Acquisition: A series of 1D and 2D NMR experiments, such as COSY (Correlated Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are performed.[18]

-

Resonance Assignment: The signals in the NMR spectra are assigned to specific protons within the peptide's structure.

-

Structural Restraints: NOESY experiments identify protons that are close in space (typically <5 Å), providing distance restraints. Coupling constants from COSY spectra can provide information about bond angles.[18]

-

Structure Calculation: The collected restraints are used in computational software to calculate an ensemble of 3D structures that are consistent with the experimental data.[16]

-

Experimental Workflow Visualization

The general workflow for the structural characterization of a synthetic peptide is outlined below.

Caption: Workflow for synthesis and structural analysis of peptides.

Signaling Pathway and Mechanism of Action

This compound functions as a modulator of neurotransmitter release at the neuromuscular junction.[1] Its mechanism is inspired by enkephalins, which act as inhibitory signals in the nervous system.[3][19]

-

Receptor Binding: this compound binds to presynaptic enkephalin receptors on the surface of nerve cells.[1][2]

-

Modulation of Ion Channels: This binding event initiates a signaling cascade that modulates calcium (Ca²⁺) channels, reducing the influx of calcium ions into the neuron when a nerve impulse arrives.[3][4]

-

Inhibition of SNARE Complex: The release of the neurotransmitter acetylcholine is a calcium-dependent process that requires the formation of the SNARE protein complex to mediate vesicle fusion with the presynaptic membrane. By limiting Ca²⁺ availability, this compound indirectly destabilizes the SNARE complex.

-

Reduced Acetylcholine Release: With reduced vesicle fusion, less acetylcholine is released into the synaptic cleft.[1][6]

-

Muscle Relaxation: Acetylcholine is the primary neurotransmitter that binds to receptors on the muscle cell membrane, triggering contraction. By decreasing its release, this compound reduces the intensity and frequency of muscle contractions, leading to a relaxed state and a reduction in the appearance of expression lines.[1][6]

Signaling Pathway Visualization

The mechanism by which this compound inhibits muscle contraction is illustrated in the following diagram.

Caption: this compound mechanism of inhibiting muscle contraction.

References

- 1. us.typology.com [us.typology.com]

- 2. uk.typology.com [uk.typology.com]

- 3. Leuphasyl® | this compound | Cosmetic Ingredients Guide [ci.guide]

- 4. rawamino.com [rawamino.com]

- 5. corepeptides.com [corepeptides.com]

- 6. This compound - CureMD Blog - Practice Smarter [blog.curemd.com]

- 7. This compound | C29H39N5O7 | CID 10099522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cusabio.com [cusabio.com]

- 9. rssynthesis.com [rssynthesis.com]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. Self-Assembly of a Novel Pentapeptide into Hydrogelated Dendritic Architecture: Synthesis, Properties, Molecular Docking and Prospective Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Peptide Sequencing: Methods, Applications, and Advances in Proteomics - MetwareBio [metwarebio.com]

- 13. jchemrev.com [jchemrev.com]

- 14. creative-biolabs.com [creative-biolabs.com]

- 15. Peptide Sequencing [ucimsf.ps.uci.edu]

- 16. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]

- 18. chem.uzh.ch [chem.uzh.ch]

- 19. researchgate.net [researchgate.net]

Pentapeptide-18: A Technical Guide to its Role in Neuromuscular Communication

Executive Summary: Pentapeptide-18, a synthetic biomimetic of the endogenous neuropeptide Leu-enkephalin, functions as a modulator of neuromuscular signaling. By interacting with presynaptic enkephalin receptors, it attenuates the cascade leading to muscle contraction. This mechanism involves the inhibition of calcium ion (Ca²⁺) influx into the neuron, which subsequently reduces the release of the neurotransmitter acetylcholine (B1216132) (ACh) into the synaptic cleft. The resulting decrease in muscle excitability has been leveraged in cosmetic science to reduce the appearance of dynamic wrinkles. This document provides a detailed overview of its molecular profile, mechanism of action, quantitative efficacy, and the experimental protocols used to validate its function.

Introduction

This compound, commercially known as Leuphasyl, is a five-amino-acid peptide designed to mimic the action of enkephalins, which are endogenous opioid peptides involved in nociception and neurotransmitter regulation.[1][2] Unlike paralytic compounds, this compound offers a non-invasive, topical approach to modulate the physiological processes underlying facial expression wrinkles.[1] Its mechanism centers on the presynaptic inhibition of neuronal signaling at the neuromuscular junction (NMJ), the critical synapse for voluntary motor function.[3][4][5] By attenuating the release of acetylcholine, the primary neurotransmitter responsible for muscle contraction, this compound induces a state of muscle relaxation, thereby reducing the severity of wrinkles formed by repetitive facial movements.[3][6]

Molecular Profile

This compound is a synthetic analog of Leu-enkephalin. The key modification is the substitution of the glycine (B1666218) at the second position with a D-Alanine residue. This change is intended to increase the peptide's stability and functional properties in experimental and topical applications.[2][6]

| Parameter | Description |

| Common Name | This compound; Leuphasyl |

| Amino Acid Sequence | Tyr-D-Ala-Gly-Phe-Leu[1][7] |

| Molecular Formula | C₂₉H₃₉N₅O₇[7] |

| Molecular Weight | 569.6 g/mol [7] |

| Classification | Biomimetic Peptide, Neuropeptide[4] |

| Key Structural Feature | Analog of Leu-enkephalin with a D-Ala substitution for enhanced stability.[2][6] |

| Table 1: Molecular and Structural Characteristics of this compound. |

Mechanism of Action at the Neuromuscular Junction

This compound exerts its effect by interrupting the signaling cascade that triggers muscle contraction at the presynaptic nerve terminal. The process can be delineated into four primary stages.

Binding to Presynaptic Enkephalin Receptors

As an enkephalin mimic, this compound binds to enkephalin receptors, specifically mu-opioid receptor-like sites, located on the presynaptic membrane of motor neurons.[1][4] This interaction initiates an inhibitory signaling pathway within the neuron.

Modulation of Calcium (Ca²⁺) Influx

The binding of this compound to its receptor is proposed to modulate the function of voltage-gated calcium channels.[2][6] This leads to a reduction in the influx of extracellular Ca²⁺ ions into the presynaptic terminal when an action potential arrives.[1][8][9] The influx of Ca²⁺ is a critical trigger for neurotransmitter release.[10][11]

Inhibition of Acetylcholine (ACh) Release

The reduced intracellular Ca²⁺ concentration directly impacts the synaptic vesicle fusion machinery. Specifically, it prevents the efficient exocytosis of vesicles containing acetylcholine.[1] This mechanism is distinct from that of botulinum toxin, which cleaves SNARE proteins to block vesicle fusion.[1][12][13] this compound reduces neuronal excitability and decreases the amount of ACh released into the synaptic cleft without directly targeting the SNARE complex.[1][6]

Attenuation of Muscle Contraction

With less acetylcholine available in the synaptic cleft to bind to nicotinic acetylcholine receptors (nAChR) on the postsynaptic muscle fiber membrane, the stimulus for muscle contraction is diminished.[3][14] This leads to a relaxed muscle tone, reducing the mechanical stress on the overlying skin and thereby minimizing the formation and depth of expression wrinkles.[1][6]

Caption: Figure 1: Proposed Signaling Pathway of this compound.

Quantitative Efficacy Data

Clinical and in vivo studies have quantified the efficacy of this compound in reducing the appearance of wrinkles, both alone and in combination with other peptides.

| Study Parameter | Concentration(s) | Duration | Result | Citation(s) |

| Wrinkle Reduction (Monotherapy) | 5% this compound | 28 Days | ~11% reduction in wrinkle depth. | [6][15] |

| Wrinkle Reduction (Monotherapy) | 0.05% this compound Cream | 28 Days | 11.64% mean decrease in skin wrinkle depth. | [16] |

| Wrinkle Reduction (Monothorapy) | 2% this compound Formulation | 2 Months | 34.7% average reduction in frontal region wrinkles; 28.4% average reduction in periorbital wrinkles. | [4][6][17] |

| Wrinkle Reduction (Combination Therapy) | 5% this compound + 5% Argireline | 28 Days | 24.62% to 25% average reduction in wrinkle depth; maximum reduction up to 47%. | [6][15][16] |

| Table 2: Summary of Quantitative Efficacy Data for this compound in Wrinkle Reduction. |

Key Experimental Protocols

The validation of this compound's mechanism and efficacy relies on specific in vitro and in vivo experimental models.

In Vitro Acetylcholine Release Assay

This protocol outlines a representative method for quantifying the inhibitory effect of this compound on acetylcholine release from cultured neuronal cells. The method is a synthesis of common practices in the field.[18][19][20]

Objective: To measure the concentration of acetylcholine released into the culture medium by neuronal cells following stimulation, in the presence and absence of this compound.

Methodology:

-

Cell Culture: Human cholinergic neuroblastoma cells (e.g., LA-N-2 or SH-SY5Y) are cultured in serum-free medium to ~90% confluence. Serum-free conditions are critical as serum contains high levels of acetylcholine.[18][20]

-

Inhibition of AChE: An acetylcholinesterase (AChE) inhibitor (e.g., 100 µM neostigmine) is added to the culture for 4 hours to prevent the degradation of released ACh.[18]

-

Peptide Incubation: Cells are treated with varying concentrations of this compound or a vehicle control and incubated for a predetermined period (e.g., 36 hours).[18]

-

Neuronal Stimulation: Depolarization is induced to trigger ACh release. This can be achieved chemically (e.g., with a high concentration of potassium chloride) or electrically.

-

Sample Collection: The cell culture supernatant (medium) is collected.[18]

-

Quantification: The concentration of ACh in the supernatant is measured. Common methods include:

-

High-Performance Liquid Chromatography (HPLC): A sensitive and frequently used method for separating and quantifying ACh.[21]

-

Colorimetric/Fluorometric Assay Kits: These kits typically use a series of enzymatic reactions where choline (B1196258) oxidase acts on choline (produced from ACh by AChE), generating a detectable signal.[22][23]

-

Radioimmunoassay (RIA): A highly sensitive method for direct ACh determination.[24]

-

-

Data Analysis: The amount of ACh released in peptide-treated samples is compared to the vehicle control to determine the percentage of inhibition.

Caption: Figure 2: Workflow for In Vitro Acetylcholine Release Assay.

In Vivo Assessment of Wrinkle Reduction

This protocol describes a standard clinical methodology for evaluating the efficacy of a topical formulation containing this compound on human subjects.

Objective: To quantify the change in skin wrinkle depth and/or volume after a defined period of product application.

Methodology:

-

Subject Recruitment: A cohort of volunteers with visible expression wrinkles (e.g., periorbital or forehead lines) is recruited.

-

Baseline Measurement: Before treatment, baseline wrinkle severity is measured. A common, non-invasive technique is the use of silicone replicas (imprints) of the skin surface in the target area.[16] These replicas are then analyzed using imaging systems (e.g., Pro-Derm Analyzer) or profilometry to quantify wrinkle depth, volume, and length.[4]

-

Product Application: Subjects apply the formulation containing a specified concentration of this compound (e.g., 2% or 5%) to the target area, typically twice daily, for a set duration (e.g., 28 or 60 days).[4][16] A placebo formulation is used for the control group or on a contralateral site in split-face studies.

-

Final Measurement: At the end of the study period, the measurement process from Step 2 is repeated under identical conditions.

-

Data Analysis: The post-treatment measurements are statistically compared to the baseline measurements. The percentage reduction in wrinkle parameters is calculated to determine the efficacy of the treatment.

Caption: Figure 3: Workflow for In Vivo Wrinkle Reduction Assessment.

Synergistic Effects

This compound is often formulated with other "botox-like" peptides, most notably Argireline (Acetyl Hexapeptide-8), to achieve a synergistic effect.[15] While this compound works presynaptically by inhibiting ACh release via the enkephalin receptor pathway, Argireline acts by competitively inhibiting the formation of the SNARE complex, another crucial step for vesicle fusion. By targeting two different stages of the neuromuscular signaling cascade, their combined use can lead to a more pronounced reduction in muscle contraction and, consequently, a greater improvement in wrinkle appearance than either peptide used alone.[6][15][16]

Caption: Figure 4: Synergistic Action of Peptides.

Conclusion

This compound represents a targeted, scientific approach to modulating neuromuscular communication for cosmetic applications. Its mechanism, which mimics the body's own enkephalin system, involves presynaptic inhibition of calcium influx and a subsequent reduction in acetylcholine release. This leads to a measurable attenuation of muscle contraction and a clinically verified reduction in the appearance of expression wrinkles. The detailed experimental protocols and quantitative data presented in this guide underscore its efficacy and mechanism of action, establishing it as a key molecule for researchers and developers in the fields of dermatology and cosmetic science.

References

- 1. linkpeptide.com [linkpeptide.com]

- 2. rawamino.com [rawamino.com]

- 3. This compound - CureMD Blog - Practice Smarter [blog.curemd.com]

- 4. us.typology.com [us.typology.com]

- 5. In vitro models of neuromuscular junctions and their potential for novel drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound (Leuphasyl) (200mg) - Bio Tech Peptides Canada [biotechpeptides.ca]

- 7. caymanchem.com [caymanchem.com]

- 8. Presynaptic Calcium Influx Controls Neurotransmitter Release in Part by Regulating the Effective Size of the Readily Releasable Pool - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Presynaptic calcium influx, neurotransmitter release, and neuromuscular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Core Complex of the Ca2+-Triggered Presynaptic Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Presynaptic target of Ca2+ action on neuropeptide and acetylcholine release in Aplysia californica - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuronal SNARE complex assembly guided by Munc18‐1 and Munc13‐1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Wrinkle-Improving Effect of Novel Peptide That Binds to Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound (Explained + Products) [incidecoder.com]

- 16. Peptide‐pro complex serum: Investigating effects on aged skin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Measurement of Acetylcholine from Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. cellbiolabs.com [cellbiolabs.com]

- 23. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Direct determination of acetylcholine release by radioimmunoassay and presence of presynaptic M1 muscarinic receptors in guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

Pentapeptide-18: An In-Depth Technical Guide to Enkephalin Receptor Binding

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentapeptide-18, also known by the trade name Leuphasyl, is a synthetic peptide with the amino acid sequence Tyr-D-Ala-Gly-Phe-Leu.[1] It is structurally analogous to the endogenous opioid peptides known as enkephalins, which are involved in various physiological processes, including pain modulation and neurotransmitter release.[2] This technical guide provides a comprehensive overview of the enkephalin receptor binding of this compound, including its proposed mechanism of action, relevant binding data of analogous compounds, a detailed experimental protocol for assessing receptor binding, and the associated signaling pathway.

Mechanism of Action

This compound is designed to mimic the action of natural enkephalins.[1] Its proposed mechanism involves binding to enkephalin receptors, which are a class of G-protein coupled receptors (GPCRs).[3] These receptors are located on the presynaptic nerve terminals. Upon binding, this compound is thought to initiate a signaling cascade that modulates the release of neurotransmitters, particularly acetylcholine (B1216132), at the neuromuscular junction. By reducing neuronal excitability, this compound can lead to a relaxation of muscle contractions.

Enkephalin Receptor Binding

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |

| Leu-Enkephalin | µ-opioid | 1.7[4] |

| δ-opioid | 1.26[4] | |

| BAM 18 | µ-opioid | 0.29[5] |

| δ-opioid | 3.2[5] | |

| κ-opioid | 0.75[5] | |

| Tyr-Gly-Gly-Phe-Leu-Lys-Aib-Leu-Aib-OH | δ-opioid | Similar to enkephalinamide[6] |

| µ-opioid | 7-fold lower than enkephalinamide[6] |

Experimental Protocol: Competitive Radioligand Binding Assay

To determine the binding affinity of this compound for enkephalin receptors, a competitive radioligand binding assay is a standard and robust method.[7][8] This assay measures the ability of an unlabeled compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand that has a known high affinity for the receptor.

Materials and Reagents

-

Receptor Source: Cell membranes prepared from a stable cell line expressing the recombinant human µ-opioid or δ-opioid receptor (e.g., HEK293 or CHO cells).[9]

-

Radioligand: A high-affinity, subtype-selective radiolabeled opioid receptor ligand. For example, [3H]-DAMGO for the µ-opioid receptor or [3H]-Naltrindole for the δ-opioid receptor.[9]

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-selective opioid receptor antagonist, such as Naloxone.[9]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.[9]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[9]

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C), pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[9][10]

-

Scintillation Counter: For measuring radioactivity.

Procedure

-

Membrane Preparation:

-

Culture cells expressing the target enkephalin receptor to confluency.

-

Harvest the cells and homogenize them in a lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation.[9]

-

-

Assay Setup:

-

In a 96-well plate, set up the following in triplicate:

-

-

Incubation:

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[11]

-

-

Washing:

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[11]

-

-

Scintillation Counting:

-

Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.[9]

-

Data Analysis

-

Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).[10]

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine IC50: The IC50 is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. This value is determined using non-linear regression analysis of the competition curve.[8]

-

Calculate Ki: Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.[10][11]

Enkephalin Receptor Signaling Pathway

Enkephalin receptors are members of the G-protein coupled receptor (GPCR) superfamily.[3] Upon agonist binding, such as with this compound, the receptor undergoes a conformational change, which in turn activates an associated intracellular heterotrimeric G-protein (typically of the Gi/Go family).[12][13]

The activated G-protein dissociates its α and βγ subunits.[3] The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The βγ subunit can directly interact with and modulate the activity of ion channels. A key effect in the context of neurotransmitter release is the inhibition of voltage-gated calcium channels (Ca2+) and the activation of inwardly rectifying potassium channels (K+). The reduced influx of calcium and increased efflux of potassium leads to hyperpolarization of the neuronal membrane and a decrease in the release of neurotransmitters like acetylcholine into the synaptic cleft.[14]

Conclusion

This compound exerts its biological effects by acting as an agonist at enkephalin receptors. While direct quantitative binding data remains to be published, its structural similarity to endogenous enkephalins and the well-characterized pharmacology of related compounds provide a strong basis for its mechanism of action. The provided experimental protocol offers a standard method for determining its binding affinity, and the signaling pathway diagram illustrates the downstream consequences of receptor activation. This technical guide serves as a foundational resource for researchers and professionals in the field of drug development and neuroscience.

References

- 1. medkoo.com [medkoo.com]

- 2. The conformation of enkephalin bound to its receptor: an “elusive goal” becoming reality - PMC [pmc.ncbi.nlm.nih.gov]

- 3. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Pharmacological properties of a proenkephalin A-derived opioid peptide: BAM 18 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Binding to opioid receptors of enkephalin derivatives taking alpha-helical conformation and its dimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 8. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. G protein coupled receptors and their Signaling Mechanism | PPTX [slideshare.net]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. G protein-coupled receptors: structure- and function-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Inhibition of Acetylcholine Release by Pentapeptide-18

Audience: Researchers, scientists, and drug development professionals.

Abstract

Pentapeptide-18, also known by the trade name Leuphasyl®, is a synthetic biomimetic peptide engineered to reduce the appearance of expression wrinkles.[1][2] Its mechanism of action is inspired by the body's natural pain-relieving neuropeptides, the enkephalins.[1][2] By acting on presynaptic neuronal pathways, this compound modulates the release of acetylcholine (B1216132) (ACh), the primary neurotransmitter responsible for muscle contraction. This guide provides a detailed examination of the molecular mechanisms, quantitative efficacy, and experimental methodologies used to characterize the inhibitory action of this compound on acetylcholine release.

Core Mechanism of Action: Mimicking Endogenous Enkephalins

The primary mechanism of this compound involves its function as an agonist at presynaptic enkephalin receptors.[1][2][3] Enkephalins are endogenous opioid peptides that regulate neurotransmission. This compound, with its Tyr-D-Ala-Gly-Phe-Leu sequence, mimics the structure of natural enkephalins, allowing it to bind to and activate their receptors on the external surface of nerve cells.[3][4]

Signaling Pathway of Acetylcholine Release Inhibition

The binding of this compound to the presynaptic enkephalin receptor, a G-protein-coupled receptor of the inhibitory type (Gi), initiates an intracellular signaling cascade.[3] This cascade effectively "turns down" the neuron's excitability, leading to a reduction in acetylcholine release at the neuromuscular junction.[3] The key steps are as follows:

-

Receptor Binding: this compound binds to the enkephalin receptor on the presynaptic neuron.[3]

-

G-Protein Activation: The receptor undergoes a conformational change, activating the associated inhibitory G-protein (Gi).[3]

-

Ion Channel Modulation: The activated G-protein subunits dissociate and modulate ion channel activity. Specifically, they promote the opening of potassium (K+) channels and the closing of voltage-gated calcium (Ca2+) channels.[3]

-

Hyperpolarization and Reduced Calcium Influx: The efflux of K+ ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential. The inhibition of Ca2+ channels directly reduces the influx of calcium into the presynaptic terminal, a critical trigger for neurotransmitter release.[3][5][6]

-

Inhibition of Vesicle Fusion: The fusion of acetylcholine-containing vesicles with the presynaptic membrane is a calcium-dependent process. By decreasing intracellular calcium concentration, this compound inhibits the fusion of these vesicles and, consequently, reduces the amount of acetylcholine released into the synaptic cleft.[3]

-

Muscle Relaxation: With less acetylcholine available to bind to nicotinic receptors on the muscle cell membrane, the signal for muscle contraction is attenuated, leading to muscle relaxation and a reduction in the severity of expression wrinkles.[3][7]

References

- 1. us.typology.com [us.typology.com]

- 2. uk.typology.com [uk.typology.com]

- 3. Leuphasyl® | this compound | Cosmetic Ingredients Guide [ci.guide]

- 4. peptidesciences.com [peptidesciences.com]

- 5. This compound (Leuphasyl) (200mg) - Bio Tech Peptides Canada [biotechpeptides.ca]

- 6. mdpi.com [mdpi.com]

- 7. This compound - CureMD Blog - Practice Smarter [blog.curemd.com]

Technical Whitepaper: An Examination of the Potential Neuroprotective Properties of Pentapeptide-18

Audience: Researchers, scientists, and drug development professionals.

Abstract

Pentapeptide-18, a synthetic peptide composed of five amino acids (Tyr-D-Ala-Gly-Phe-Leu), is primarily recognized in the cosmetic industry for its muscle-relaxing properties that diminish the appearance of expression lines.[1][2] Its mechanism, which involves mimicking endogenous enkephalins to reduce acetylcholine (B1216132) release at the neuromuscular junction, has led to speculation about its potential applications in neuroprotection.[2][3] This document synthesizes the current, albeit limited, understanding of this compound's potential neuroprotective effects. It outlines hypothesized mechanisms of action, including modulation of neurotransmitter activity, antioxidant effects, and interaction with stress-response pathways.[3][4] In the absence of direct experimental evidence, this paper proposes detailed protocols for future in vitro and in vivo studies to rigorously evaluate these hypotheses. Furthermore, it presents hypothetical quantitative data and conceptual diagrams to guide future research and development in this nascent area.

Introduction and Current State of Research

This compound, also known by the trade name Leuphasyl, is a biomimetic peptide structurally related to enkephalins, which are endogenous opioid peptides.[2][5] Its primary and commercially established function is the reduction of dynamic wrinkles by downregulating muscle contraction.[5] This is achieved by binding to enkephalin receptors on nerve cells, which modulates calcium-dependent acetylcholine release, leading to muscle relaxation.[2][3][5]

While its efficacy in cosmetology is documented, its role within broader neurobiology remains largely speculative. The peptide's interaction with neuronal receptors and its structural characteristics suggest a potential for broader neuromodulatory and protective functions.[3][4] Research indicates that this compound might possess neuroprotective properties by maintaining neuronal function through the modulation of neurotransmitter release and receptor activity.[3] This has opened avenues for exploring its potential in the context of neurodegenerative conditions where neuronal preservation is a key therapeutic goal.[3] However, to date, there is a notable lack of published, peer-reviewed studies providing quantitative data on these specific neuroprotective effects.

Hypothesized Neuroprotective Mechanisms of Action

The theoretical neuroprotective properties of this compound are extrapolated from its known interactions and biochemical structure. Several plausible mechanisms have been proposed.

-

Modulation of Neurotransmitter Pathways: The foundational mechanism of this compound involves the attenuation of neuronal signaling. It is hypothesized to mimic inhibitory neurotransmitters, potentially interacting with pathways beyond the neuromuscular junction, such as those mediated by GABA, to reduce neuronal excitability.[4] This could protect neurons from excitotoxicity, a common pathological process in many neurodegenerative diseases.[6]

-

Antioxidant and Stress-Response Modulation: It has been theorized that this compound may exhibit antioxidant properties, enabling it to scavenge free radicals and mitigate oxidative stress, a key contributor to neuronal damage and aging.[3] Its structure may allow it to interact with and stabilize stress-responsive proteins, enhancing cellular resilience against environmental and pathological insults.[4]

-

G-Protein-Coupled Receptor (GPCR) Interaction: The peptide's mechanism involves binding to enkephalin receptors, which are a type of G-protein-coupled receptor (GPCR).[3] This interaction could trigger downstream signaling cascades that influence cell survival, apoptosis, and inflammatory pathways, thereby conferring a neuroprotective effect.

Signaling Pathway Diagram

Caption: Hypothesized signaling cascade for this compound's neuroprotective effects.

Proposed Experimental Protocols for Validation

To transition from speculation to evidence, a structured experimental approach is required. The following protocols are proposed based on standard methodologies for evaluating neuroprotective peptides.[7][8]

In Vitro Neuroprotection and Anti-Apoptosis Assay

-

Objective: To determine if this compound protects neuronal cells from oxidative stress-induced cell death and to quantify its effect on apoptotic markers.

-

Cell Line: Human neuroblastoma SH-SY5Y cell line, a widely used model for neurodegenerative disease research.[8][9]

-

Methodology:

-

Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Treatment: Seed cells in 96-well plates for viability assays and 6-well plates for protein analysis. Once 70-80% confluent, pre-treat cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 25 µM) for 2 hours.

-

Induction of Injury: Introduce an oxidative stressor. A common model is hydrogen peroxide (H₂O₂) at a concentration determined to induce ~50% cell death (e.g., 200 µM) for 24 hours.[10] A control group will receive this compound without the stressor to test for inherent toxicity.

-

Cell Viability Assessment (MTS Assay): After the 24-hour incubation, add MTS reagent to each well. Incubate for 2-4 hours and measure absorbance at 490 nm. Cell viability will be expressed as a percentage relative to the untreated control group.[8]

-

Apoptosis Marker Analysis (Western Blot): Lyse cells from the 6-well plates and quantify protein concentration. Separate proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies for Bax, Bcl-2, and cleaved Caspase-3. Use β-actin as a loading control. Quantify band density to determine the Bcl-2/Bax ratio and levels of cleaved Caspase-3.[8]

-

-

Statistical Analysis: Use one-way ANOVA with a post-hoc Tukey's test for multiple comparisons. A p-value < 0.05 will be considered statistically significant.

Experimental Workflow Diagram

Caption: Workflow for assessing the in vitro neuroprotective effects of this compound.

In Vivo Neuroprotection in a Parkinson's Disease Model

-

Objective: To assess whether systemic administration of this compound can mitigate dopaminergic neuron loss and improve motor function in a mouse model of Parkinson's disease.

-

Animal Model: C57BL/6 mice, with Parkinson's pathology induced by intraperitoneal injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra.[7]

-

Methodology:

-

Animal Groups: Divide mice into four groups: (1) Saline control, (2) MPTP + Vehicle, (3) MPTP + this compound (low dose), (4) MPTP + this compound (high dose).

-

Drug Administration: Administer this compound or vehicle daily via intraperitoneal injection for 7 days prior to MPTP induction and continue for 7 days post-induction.

-

MPTP Induction: On day 8, administer MPTP (e.g., 20 mg/kg, 4 injections at 2-hour intervals).[7]

-

Behavioral Testing (Rotarod Test): Seven days after the final MPTP injection, assess motor coordination and balance using an accelerating rotarod. Record the latency to fall for each mouse over three trials.

-

Histological Analysis: At the end of the study, perfuse the animals and dissect the brains. Section the substantia nigra and striatum. Perform immunohistochemistry for Tyrosine Hydroxylase (TH) to stain dopaminergic neurons.

-

Quantification: Use stereological methods to count the number of TH-positive neurons in the substantia nigra. Use densitometry to measure the integrity of dopaminergic terminals in the striatum.

-

-

Statistical Analysis: Use one-way ANOVA followed by a post-hoc test for behavioral and histological data.

Data Presentation (Hypothetical)

Clear data presentation is crucial for interpretation. The following tables represent hypothetical outcomes from the proposed experiments, designed to illustrate a positive neuroprotective effect.

Table 1: Hypothetical In Vitro Cell Viability Data

| Treatment Group | This compound Conc. (µM) | Oxidative Stressor (H₂O₂) | Mean Cell Viability (%) ± SD | p-value (vs. Stressor Only) |

| Control | 0 | - | 100 ± 4.5 | < 0.001 |

| Stressor Only | 0 | + | 48.2 ± 5.1 | - |

| P-18 (1 µM) | 1 | + | 55.7 ± 4.9 | > 0.05 |

| P-18 (5 µM) | 5 | + | 68.9 ± 5.3 | < 0.05 |

| P-18 (10 µM) | 10 | + | 81.4 ± 4.7 | < 0.01 |

| P-18 (25 µM) | 25 | + | 92.1 ± 5.0 | < 0.001 |

Table 2: Hypothetical In Vitro Apoptosis Marker Data

| Treatment Group | This compound Conc. (µM) | Oxidative Stressor (H₂O₂) | Bcl-2/Bax Ratio (Fold Change) | Cleaved Caspase-3 (Fold Change) |

| Control | 0 | - | 1.00 | 1.00 |

| Stressor Only | 0 | + | 0.35 | 4.50 |

| P-18 (10 µM) | 10 | + | 0.85 | 1.75 |

Table 3: Hypothetical In Vivo Animal Model Data

| Treatment Group | Latency to Fall (seconds) ± SEM | TH+ Neurons in Substantia Nigra (cells/mm²) ± SEM |

| Saline Control | 185.5 ± 10.2 | 8500 ± 310 |

| MPTP + Vehicle | 65.2 ± 8.5 | 3150 ± 250 |

| MPTP + P-18 (10 mg/kg) | 120.8 ± 9.1 | 6200 ± 280 |

| *p < 0.01 vs. MPTP + Vehicle |

Logical Framework and Future Directions

The current understanding of this compound is limited but promising. The logical progression of research should follow a path from its established cosmetic function to a thorough investigation of its potential as a neurotherapeutic agent.

Logical Relationship Diagram

Caption: Logical progression for investigating this compound as a neuroprotective agent.

Future research should prioritize executing the in vitro and in vivo studies outlined above to generate foundational data. Positive results would warrant deeper mechanistic studies, including receptor binding assays to confirm its targets in the central nervous system, and transcriptomic or proteomic analyses to identify the specific cellular pathways it modulates. Elucidating these fundamental properties is a critical prerequisite for considering this compound as a candidate for preclinical development for neurodegenerative disorders.

References

- 1. rssynthesis.com [rssynthesis.com]

- 2. us.typology.com [us.typology.com]

- 3. This compound - CureMD Blog - Practice Smarter [blog.curemd.com]

- 4. pakistantoday.com.pk [pakistantoday.com.pk]

- 5. This compound (Leuphasyl) (200mg) - Bio Tech Peptides Canada [biotechpeptides.ca]

- 6. Neuroprotective Peptides and New Strategies for Ischemic Stroke Drug Discoveries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bmbreports.org [bmbreports.org]

- 8. Protective effects of peptide FK18 against neuro-excitotoxicity in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Integrative Study on Inhibitory Effects of Pentapeptides on Polymerization and Cell Toxicity of Amyloid-β Peptide (1–42) | MDPI [mdpi.com]

- 10. Peptide Fraction from Naja mandalayensis Snake Venom Showed Neuroprotection Against Oxidative Stress in Hippocampal mHippoE-18 Cells but Not in Neuronal PC12 Cells [mdpi.com]

The Impact of Pentapeptide-18 and its Analogs on Melanin Synthesis: A Technical Guide

Abstract

Pentapeptide-18, a synthetic peptide composed of five amino acids, is primarily recognized in the cosmetic industry for its neuromodulatory properties that aid in the reduction of expression lines. While this compound in its native form does not directly influence melanogenesis, recent scientific investigations have unveiled that a strategic modification—the addition of a D-tyrosine residue to its terminus—confers potent anti-melanogenic activity. This technical guide provides an in-depth review of the effects of this modified pentapeptide on melanin (B1238610) synthesis, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental procedures. This document is intended for researchers, scientists, and professionals in the field of drug development and dermatology.

Introduction

Melanin, the primary pigment responsible for skin, hair, and eye color, is produced through a complex biochemical process known as melanogenesis. The dysregulation of this pathway can lead to various hyperpigmentation disorders. A key enzyme in this process is tyrosinase, which catalyzes the initial rate-limiting steps of melanin production.[1] Consequently, the inhibition of tyrosinase is a primary target for the development of skin-lightening agents.[1] Bioactive peptides have emerged as promising candidates for modulating melanogenesis due to their high specificity and favorable safety profile.[2]

This compound, also known under the trade name Leuphasyl®, is a well-established neurotransmitter-inhibiting peptide that mimics the action of enkephalins, reducing neuronal excitability and consequently muscle contraction.[3][4] Its primary application has been in anti-wrinkle cosmetic formulations.[5][6] However, standalone this compound has not been shown to have a direct effect on melanin synthesis.

A significant breakthrough has been the discovery that the addition of D-tyrosine, an isomer of the tyrosinase substrate L-tyrosine, to the terminus of this compound imparts a significant inhibitory effect on melanin production.[7][8] This modified peptide demonstrates the ability to reduce both melanin content and tyrosinase activity in melanocytes.[1][7] This guide will focus on the scientific evidence supporting the anti-melanogenic properties of this D-tyrosine-conjugated this compound.

Quantitative Data on Anti-Melanogenic Effects

The efficacy of D-tyrosine-modified this compound in inhibiting melanin synthesis has been quantified in several in vitro studies. The following tables summarize the key findings.

Table 1: Effect of D-Tyrosine-Containing this compound on Melanin Content and Tyrosinase Activity in Human Melanocytes

| Treatment (500 µM for 24h) | Melanin Content Reduction (%) | Tyrosinase Activity Inhibition (%) |

| This compound with N-terminal D-tyrosine | ~50% | ~18% |

| This compound with C-terminal D-tyrosine | ~50% | ~25% |

Data extracted from studies on human melanocytes.[2]

Table 2: Inhibition of Induced Melanogenesis in MNT-1 Human Melanoma Cells

| Condition | Treatment | Melanin Content Reduction (%) |

| α-MSH (1 µM) Induced | D-tyrosine-containing this compound (500 µM) | Significant Inhibition (P < 0.05) |

| UV (100 mJ/cm²) Induced | D-tyrosine-containing this compound (500 µM) | Significant Inhibition (P < 0.01) |

Data from experiments conducted on MNT-1 human melanoma cells.[7][9]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide.

Cell Culture

-

Cell Lines:

-

Culture Conditions: Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

Melanin Content Assay

-

Cell Treatment: Human melanocytes or MNT-1 cells were seeded in culture plates and incubated with various concentrations of the test peptides (e.g., 500 µM of D-tyrosine-containing this compound) for a specified period (e.g., 24 hours).[1]

-

Cell Lysis: After incubation, the cells were washed with phosphate-buffered saline (PBS) and lysed.

-

Measurement: The melanin content in the cell lysates was measured by spectrophotometry at an absorbance of 405 nm.[1] The results were expressed as a percentage of the control (untreated cells).

Tyrosinase Activity Assay

-

Cell Lysate Preparation: Cell lysates were prepared from treated and untreated cells as described above. Protein concentration was determined using a standard assay (e.g., BCA protein assay).

-

Enzymatic Reaction: A specific amount of cell lysate (e.g., 80 µg of protein) was mixed with a solution of L-DOPA, a substrate for tyrosinase.[1]

-

Incubation: The reaction mixture was incubated at 37°C for 30 minutes.[1]

-

Measurement: The tyrosinase activity was determined by measuring the absorbance of the reaction product at 470 nm.[1] The results were presented as a percentage of the control.

In Situ Cellular Tyrosinase Activity Assay

-

Cell Plating and Treatment: Human melanocytes were plated in multi-well plates and treated with the test peptides (e.g., 500 µM) for 24 hours.[1]

-

L-DOPA Staining: The cells were then incubated with L-DOPA at 37°C for 30 minutes, allowing for the visualization of tyrosinase activity within the cells.[1]

-

Microscopy: Bright-field microscopic images of the cells were captured.[1]

-

Image Analysis: The relative amount of stained regions (indicating tyrosinase activity) was quantified using image analysis software such as ImageJ.[1]

Induced Melanogenesis Models

-

α-Melanocyte-Stimulating Hormone (α-MSH) Induction: To mimic hormonal stimulation of melanogenesis, cells were treated with α-MSH (e.g., 1 µM) in the presence or absence of the test peptides for 24 hours.[7][9]

-

Ultraviolet (UV) B Irradiation: To simulate sun-induced pigmentation, cells were irradiated with UVB (e.g., 100 mJ/cm²) and subsequently treated with the test peptides for 24 hours.[7][9] Melanin content was then measured as previously described.

3D Human Skin Model

-

A three-dimensional human skin model was used to assess the effect of the peptide in a more physiologically relevant system.[7]

-

The model was treated with the D-tyrosine-containing this compound, and the melanin synthesis in the epidermal basal layer was evaluated.[7]

Signaling Pathways and Experimental Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways in melanogenesis and the workflow of the experimental procedures.

Melanogenesis Signaling Pathway

Caption: Signaling cascade of melanogenesis and the inhibitory point of D-Tyr-Pentapeptide-18.

Experimental Workflow for In Vitro Analysis

References

- 1. researchgate.net [researchgate.net]

- 2. Research progress on peptides that inhibit melanin synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (Leuphasyl) (200mg) - Bio Tech Peptides Canada [biotechpeptides.ca]

- 4. Peptides: Emerging Candidates for the Prevention and Treatment of Skin Senescence: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. paulaschoice.co.uk [paulaschoice.co.uk]

- 6. ulprospector.com [ulprospector.com]

- 7. D-tyrosine adds an anti-melanogenic effect to cosmetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. us.typology.com [us.typology.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Foundational Research on Leuphasyl (Pentapeptide-18)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leuphasyl, chemically known as Pentapeptide-18, is a synthetic peptide engineered to reduce the appearance of expression wrinkles.[1][2] Structurally, it is a modified analog of the endogenous opioid peptide leu-enkephalin.[3][4] Its mechanism of action involves mimicking the natural activity of enkephalins by binding to presynaptic G-protein coupled receptors on neurons, which initiates an intracellular cascade that modulates the release of acetylcholine (B1216132).[5][6] This leads to a relaxation of facial muscles, thereby diminishing the depth of wrinkles.[6][7] This technical guide provides an in-depth review of the foundational research on Leuphasyl, covering its molecular profile, mechanism of action, efficacy data from key studies, and detailed experimental protocols.

Molecular Profile

Leuphasyl is a pentapeptide with the amino acid sequence Tyr-D-Ala-Gly-Phe-Leu.[6][8] It is designed as an analog of leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), with the substitution of D-Alanine for Glycine at the second position.[3][4] This modification is intended to enhance the peptide's stability and functional properties in experimental and cosmetic applications.[4]

Mechanism of Action: Neuronal Excitability Modulation

Leuphasyl's primary mechanism is the attenuation of muscle contraction by reducing neuronal excitability.[5][8] Unlike botulinum toxin-like peptides that often interfere with the SNARE complex, Leuphasyl targets a different, upstream pathway.[5][9]

The process unfolds as follows:

-

Receptor Binding : Leuphasyl binds to enkephalin receptors on the exterior of presynaptic nerve cells.[5][7] These receptors are inhibitory G-protein (Gi) coupled receptors (GPCRs).[6][8]

-

G-Protein Cascade : This binding event triggers a conformational change in the receptor, initiating an intracellular cascade.[5][6] This leads to the dissociation of the Gi-protein subunits (alpha, beta, gamma) within the neuron.[6][8]

-

Ion Channel Modulation : The released G-protein subunits interact with and inhibit voltage-gated calcium channels (Ca2+).[6][8][9] This action prevents the influx of calcium ions into the presynaptic terminal, a critical step for neurotransmitter release.[3][8] Some evidence also suggests the opening of potassium (K+) channels, which would further decrease neuronal excitability through hyperpolarization.[8]

-

Acetylcholine Release Inhibition : The reduced intracellular Ca2+ concentration prevents the fusion of synaptic vesicles containing acetylcholine (ACh) with the neuronal membrane.[3][6] Consequently, the release of ACh into the synaptic cleft is modulated.[5][7]

-

Muscle Relaxation : With less ACh available to bind to receptors on the muscle cell, the signal for contraction is diminished, leading to muscle relaxation and a reduction in the severity of expression wrinkles.[5][6]

Quantitative Efficacy Data

The anti-wrinkle efficacy of Leuphasyl has been evaluated in both in vitro and clinical settings. The following tables summarize the key quantitative findings from published studies.

Table 1: Summary of In Vitro Efficacy Data

| Assay Type | Model System | Key Finding | Reference |

| Neurotransmitter Release | Neuron Cell Culture | Modulates the release of glutamate (B1630785) (used as an estimate for acetylcholine).[5] | [5] |

| Neurotransmitter Release | Neuron Cell Culture | A decrease of approximately 11% in glutamate release was observed.[3] | [3] |

Table 2: Summary of Clinical Efficacy Data

| Study | Formulation | Volunteers | Duration | Results | Reference |

| Lipotec (2005) | 5% Leuphasyl® Solution (0.05% peptide) | 14 females (39-64 years) | 28 days | 11.64% average reduction in wrinkle depth (max: 23.55%).[5][10] | [5][10] |

| Dragomirescu et al. (2014) | 2% Leuphasyl Peptide | 20 females (>30 years) | 60 days | 34.7% reduction in frontal (inter-eyebrow) wrinkle depth.28.4% reduction in periorbital wrinkle depth.[2][7][9][11] | [2][7][9][11] |

| Lipotec (2005) - Combination | 5% Leuphasyl® Solution + 5% Argireline® Solution | 15 females (39-63 years) | 28 days | 24.62% average reduction in wrinkle depth (max: 46.53%), demonstrating an additive/synergistic effect.[2][5][10] | [2][5][10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key experiments cited in Leuphasyl research.

In Vitro Assessment of Neurotransmitter Release Modulation

This assay is designed to measure the effect of a compound on neuronal exocytosis by quantifying the release of a neurotransmitter or its proxy.

-

Objective : To determine if Leuphasyl inhibits neurotransmitter release from depolarized neurons.

-

Model : Primary neuron cell culture or a suitable neuroblastoma cell line.[5][12]

-

Methodology :

-

Cell Culture : Plate and maintain neuron cells under standard conditions until a confluent monolayer is formed.

-

Radiolabeling : Incubate the cell culture with a radiolabeled precursor, such as tritiated glutamine, for approximately 3 hours.[5] This allows the cells to synthesize and store a detectable pool of radiolabeled glutamate, which serves as a proxy for acetylcholine.[5]

-

Washing : Gently wash the cells with a buffered solution to remove any unincorporated radiolabel.

-

Treatment : Incubate the cells with various concentrations of Leuphasyl peptide or a vehicle control for a predetermined period.

-

Depolarization : Induce neurotransmitter release by depolarizing the neurons, typically by adding a high-potassium solution or another depolarizing agent.

-

Sample Collection : Collect the extracellular medium following the stimulation period.

-

Quantification : Measure the radioactivity of the collected medium using a scintillation counter to determine the amount of released glutamate.

-

Analysis : Compare the glutamate release from Leuphasyl-treated cells to that of control cells to calculate the percent inhibition.[5]

-

Clinical Evaluation of Anti-Wrinkle Efficacy

This protocol describes a typical human clinical trial to assess the efficacy of a topical anti-wrinkle product.

-

Objective : To quantify the reduction in expression wrinkle depth following topical application of a Leuphasyl-containing formulation.

-

Study Design : Randomized, placebo-controlled, double-blind study.[13]

-

Volunteer Criteria :

-

Inclusion : Healthy female volunteers, typically aged 35 to 65, with visible mild-to-moderate expression wrinkles in the target area (e.g., periorbital, frontal).[5][7][13] Written informed consent is mandatory.

-

Exclusion : Subjects with skin pathologies on the face, those using other anti-aging products, or those who have received cosmetic injectable treatments within a specified timeframe.[7]

-

-

Methodology :

-

Recruitment & Screening : Recruit volunteers based on inclusion/exclusion criteria.

-

Baseline Measurement : At the start of the study (Day 0), capture baseline wrinkle measurements. This is commonly done by creating negative replicas (silicon imprints) of the skin surface or using non-invasive imaging systems like the PRIMOS CR or pro-derm Analyser.[5][7][13]

-